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Compound of Interest

Compound Name: Bentazon methyl

CAS No.: 61592-45-8

Cat. No.: B048441 Get Quote

Executive Summary
Bentazon Methyl (CAS 61592-45-8), chemically defined as 1-methyl-3-(1-methylethyl)-1H-

2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide, represents the N-methylated derivative of the

herbicide Bentazon.[1][2][3] While the parent compound is a weak acid characterized by high

water solubility and anionic mobility, the methyl derivative exhibits distinct lipophilic properties.

For the research scientist, Bentazon Methyl serves two critical functions:

Analytical Standard: It is the obligate volatile derivative for Gas Chromatography (GC)

analysis, as the parent acid is thermally unstable and too polar for direct GC elution.

Environmental Metabolite: It acts as a stable transformation product in soil and aqueous

matrices, often serving as a marker for microbial methylation of the parent herbicide.[1]

Part 1: Molecular Identity & Structural Analysis[1]
The structural distinction between Bentazon and Bentazon Methyl lies in the substitution of the

acidic proton at the N-1 position of the thiadiazine ring. This substitution eliminates the

molecule's ability to ionize at physiological pH, drastically altering its solubility profile.

Chemical Identity Table[1][2]
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Property Specification

Common Name Bentazon Methyl; N-Methylbentazon

IUPAC Name
1-methyl-3-propan-2-yl-2,2-dioxo-2λ⁶,1,3-

benzothiadiazin-4-one

CAS Registry Number 61592-45-8

Molecular Formula C₁₁H₁₄N₂O₃S

Molecular Weight 254.31 g/mol

SMILES CC(C)N1C(=O)C2=CC=CC=C2N(S1(=O)=O)C

InChI Key XFTQFXBQDVWOCY-UHFFFAOYSA-N

Part 2: Physicochemical Profile[1][4][5]
The methylation of Bentazon results in a "lipophilic shift."[1] Understanding this shift is vital for

extraction protocol design. While Bentazon (parent) requires acidic buffering to suppress

ionization for organic extraction, Bentazon Methyl extracts readily into non-polar solvents

(Dichloromethane, Ethyl Acetate) without pH adjustment.[1]

Comparative Physicochemical Properties[1][5][6]
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Property Bentazon (Parent)
Bentazon Methyl
(Derivative)

Research
Implication

Physical State
Crystalline Solid

(White)

Crystalline Solid (Off-

white)

Similar handling

requirements.[1]

Water Solubility
High (570 mg/L @ pH

7)

Low (< 10 mg/L est.)

[1]

Derivative precipitates

in aqueous buffers.[1]

LogP (Octanol/Water) -0.46 (Hydrophilic) ~2.3 (Lipophilic)

Methyl derivative

crosses

membranes/columns

easily.[1]

pKa 3.3 (Acidic N-H) None (Neutral)

Derivative retention is

pH-independent in

HPLC.[1]

Vapor Pressure Low (Non-volatile)
Moderate (Semi-

volatile)

Critical: Methyl form is

suitable for GC-MS.[1]

Structural Visualization
The following diagram illustrates the transformation from the polar parent to the neutral

derivative, highlighting the site of methylation.
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Click to download full resolution via product page

Caption: Structural shift from acidic Bentazon to neutral Bentazon Methyl via N-methylation.[1]

Part 3: Synthesis & Derivatization Protocols
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For GC-MS analysis, in situ derivatization is the gold standard.[1] The N-H proton of Bentazon

is sufficiently acidic to react rapidly with diazoalkanes.[1]

Protocol: Micro-Scale Methylation for GC Analysis
Safety Note: Diazomethane is explosive and toxic.[1][4] This protocol uses

(Trimethylsilyl)diazomethane (TMSD), a safer, stable alternative that yields the same methyl

derivative.

Reagents
Solvent: Methanol:Toluene (20:80 v/v).

Reagent: 2.0 M (Trimethylsilyl)diazomethane in hexanes.

Quencher: Acetic acid (glacial).

Step-by-Step Workflow
Reconstitution: Dissolve the dry residue of the Bentazon extract in 200 µL of

Methanol:Toluene.

Addition: Add 50 µL of 2.0 M TMSD solution. The yellow color should persist.[1]

Incubation: Vortex for 30 seconds. Allow to stand at room temperature (20–25°C) for 30

minutes.

Mechanism:[1][5] The TMSD deprotonates the N-1 nitrogen, followed by methyl transfer.[1]

Quench: Add 10 µL of Acetic Acid to neutralize excess reagent (indicated by the

disappearance of yellow color).

Analysis: Inject 1 µL directly into GC-MS.

Derivatization Logic Flow
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Caption: Step-by-step derivatization workflow for converting Bentazon to Bentazon Methyl for

GC-MS.

Part 4: Analytical Characterization
Gas Chromatography - Mass Spectrometry (GC-MS)
Bentazon Methyl exhibits a distinct fragmentation pattern useful for confirmation.[1]

Retention Index (RI): ~1820–1830 (on semi-standard non-polar columns like DB-5).[1]

Key Ions (EI Source):

m/z 254: Molecular Ion [M]+ (Often weak).[1]

m/z 212: Base Peak (Loss of Propene from the isopropyl group).[1]
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m/z 170: Loss of N-methyl moiety + SO2 rearrangement.[1]

HPLC Considerations
While GC is preferred for the derivative, HPLC can analyze Bentazon Methyl using Reverse

Phase (C18) columns.

Mobile Phase: Acetonitrile/Water (60:40).[1]

Detection: UV at 225 nm (aromatic ring absorption).[1]

Note: Unlike the parent, the retention time of the methyl derivative will not shift significantly

with pH changes in the mobile phase, confirming the absence of the acidic proton.

Part 5: Stability & Environmental Fate[1]
Bentazon Methyl is not just a laboratory artifact; it is a known environmental transformation

product (TP).[1]

Hydrolysis: The N-methyl bond is chemically stable in neutral pH.[1] Hydrolysis back to

Bentazon requires harsh alkaline conditions (pH > 10) or specific enzymatic cleavage.[1]

Biotic Formation: Soil fungi (e.g., Penicillium spp.)[1] can methylate Bentazon as a

detoxification mechanism, rendering it less soluble and potentially more persistent in organic

soil fractions.
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Caption: Environmental cycling of Bentazon and its methyl derivative via biotic and abiotic

pathways.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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